2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol
Description
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol is a synthetic organic compound with the molecular formula C20H25N3O3. It is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments .
Properties
CAS No. |
51656-57-6 |
|---|---|
Molecular Formula |
C20H25N3O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(2-nitrophenyl)diazenyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C20H25N3O3/c1-19(2,3)13-20(4,5)14-10-11-18(24)16(12-14)22-21-15-8-6-7-9-17(15)23(25)26/h6-12,24H,13H2,1-5H3 |
InChI Key |
HOWCUYQDKCPWDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
Other CAS No. |
51656-57-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol typically involves the diazotization of 2-nitroaniline followed by coupling with 4-(1,1,3,3-tetramethylbutyl)phenol. The reaction conditions usually require acidic media and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of colored plastics, textiles, and inks
Mechanism of Action
The mechanism of action of 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Nitrophenyl)azo)-4-(1,1,3,3-tetramethylbutyl)phenol
- Phenol, 2-[(2-nitrophenyl)azo]-4-(2,4,4-trimethylpentan-2-yl)phenol
- Phenol, 2-[(2-nitrophenyl)diazenyl]-4-(1,1,3,3-tetramethylbutyl)-
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the bulky tetramethylbutyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring stability and specific interactions with other molecules .
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